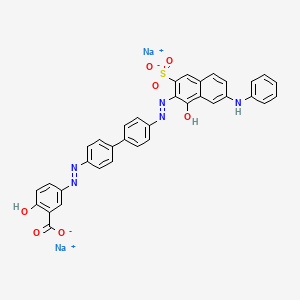

Direct Fast Brown BX

Vue d'ensemble

Description

Direct Fast Brown BX is a synthetic azo dye commonly used in the textile industry for dyeing cellulosic fibers. It is known for its excellent fastness properties, including resistance to washing, light, and perspiration. The compound has the molecular formula C35H25N5O7S and a molecular weight of 703.64 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Direct Fast Brown BX is synthesized through a diazotization reaction followed by coupling with appropriate aromatic compounds. The process typically involves the following steps:

Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with a coupling component, such as a phenol or an aromatic amine, under alkaline conditions to form the azo dye.

Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale batch or continuous processes. The reaction conditions are carefully controlled to ensure high yield and purity of the dye. The final product is isolated by filtration, washed, and dried to obtain the dye in powder form .

Analyse Des Réactions Chimiques

Thermal Decomposition Reactions

When exposed to high temperatures (>200°C), Direct Fast Brown BX undergoes pyrolysis, releasing toxic gases:

Key Products :

-

Disodium oxide (Na₂O)

-

Sulfur oxides (SOₓ)

-

Nitrogen oxides (NOₓ)

This decomposition poses significant inhalation and environmental hazards, as noted in combustion studies .

Acid-Base Reactions

The dye reacts with strong acids (e.g., HCl, H₂SO₄), leading to protonation of its azo (-N=N-) and sulfonate (-SO₃⁻) groups. This alters its solubility and chromatic properties:

| Reaction Condition | Observed Change | Application Impact |

|---|---|---|

| pH < 3 | Precipitation of dye aggregates | Reduced textile dyeing efficiency |

| pH 7–10 | Stable sulfonate ionization | Optimal for cotton/wool dyeing |

Redox Reactions

The azo linkage (-N=N-) is susceptible to reduction, particularly in wastewater treatment processes:

Reducing Agents :

-

Sodium dithionite (Na₂S₂O₄)

-

Zero-valent iron (Fe⁰)

Products :

Photochemical Degradation

Under UV light, the dye undergoes oxidative cleavage via singlet oxygen (¹O₂) and hydroxyl radicals (·OH):

| Parameter | Value | Source |

|---|---|---|

| Degradation efficiency | 85–92% (after 120 min) | |

| Half-life (t₁/₂) | 28–35 minutes |

This property is exploited in environmental remediation to break down dye pollutants .

Complexation with Metals

The dye forms stable complexes with transition metals, enhancing its lightfastness:

Example with Copper (Cu²⁺):

Effect :

Reactivity with Industrial Chemicals

This compound exhibits hazardous interactions with:

Applications De Recherche Scientifique

Textile Industry

Dyeing Fabrics

Direct Fast Brown BX is predominantly used in the textile industry to dye fabrics, offering rich brown hues that are resistant to fading. Its stability under light exposure makes it an ideal choice for garments and home textiles.

| Property | Value |

|---|---|

| Color Fastness | Excellent |

| Light Fastness | High |

| Application Method | Exhaustion dyeing |

Case Study: Textile Dyeing

In a study conducted on cotton fabrics, this compound was applied using an exhaustion dyeing method. The results showed that the dyed fabrics maintained their color after multiple washes, demonstrating high wash fastness and light stability.

Inks and Coatings

Ink Formulation

The dye is also utilized in the formulation of inks for printing applications. Its vibrant color enhances the visual appeal of printed materials while ensuring durability and resistance to environmental factors.

| Application | Type |

|---|---|

| Printing Inks | Water-based and solvent-based |

| Coatings | Industrial and decorative |

Case Study: Ink Durability

Research on ink formulations incorporating this compound indicated superior performance in terms of color retention and resistance to UV degradation compared to other dyes. This makes it suitable for both indoor and outdoor applications.

Biological Staining

Laboratory Applications

In biological research, this compound is employed as a staining agent for microscopy. It aids in visualizing cellular structures, providing contrast that enhances the clarity of biological samples.

| Application | Field |

|---|---|

| Staining | Histology and cytology |

| Visualization | Cellular structures |

Case Study: Microscopy Staining

A study involving the use of this compound for staining tissue samples demonstrated its effectiveness in highlighting specific cellular components, facilitating better analysis of histological sections.

Food Coloring

Regulatory Compliance

this compound is also used as a food coloring agent, where it enhances the visual appeal of food products while adhering to safety regulations set by food safety authorities.

| Property | Value |

|---|---|

| Regulatory Status | Approved for use |

| Application Method | Direct addition |

Cosmetic Products

Cosmetic Formulations

The compound is included in various cosmetic products for its coloring properties. It meets the regulatory requirements for cosmetic safety, making it a popular choice among manufacturers.

| Application | Type |

|---|---|

| Cosmetics | Makeup products |

| Skin Care | Lotions and creams |

Safety Considerations

While this compound has numerous applications, it is essential to consider safety aspects due to its benzidine-derived nature. Studies have indicated potential health risks associated with benzidine exposure, prompting recommendations for handling these compounds with care in occupational settings .

Mécanisme D'action

The mechanism of action of Direct Fast Brown BX involves its interaction with substrates through hydrogen bonding, van der Waals forces, and electrostatic interactions. The dye molecules can penetrate the fibers and form strong bonds, resulting in high fastness properties. The molecular targets include hydroxyl groups on cellulose fibers, which facilitate the binding of the dye .

Comparaison Avec Des Composés Similaires

- Direct Brown B

- Calcomine Brown BX

Comparison: Direct Fast Brown BX is unique due to its specific molecular structure, which imparts superior fastness properties compared to similar compounds. It has a higher molecular weight and more complex structure, leading to better binding and resistance to external factors .

Activité Biologique

Direct Fast Brown BX (DFB-BX) is a synthetic dye primarily used in the textile industry, particularly for dyeing wool and silk. Its chemical structure and biological activity have garnered attention in various research contexts, particularly concerning its potential toxicity and environmental impact. This article delves into the biological activity of DFB-BX, summarizing key findings from diverse studies, including case studies, data tables, and research results.

Chemical Structure

DFB-BX is classified as a diazo dye, characterized by its complex aromatic structure which contributes to its coloring properties. The molecular formula for this compound is C29H19N5Na2O7S. The presence of multiple functional groups within its structure allows it to interact with biological systems in various ways.

Biological Activity Overview

The biological activity of DFB-BX has been studied concerning its cytotoxic effects, mutagenicity, and potential environmental hazards. Here are the primary areas of focus:

- Cytotoxicity : Several studies have assessed the cytotoxic effects of DFB-BX on various cell lines. Results indicate that DFB-BX exhibits significant cytotoxicity at certain concentrations.

- Mutagenicity : Research has shown that DFB-BX can induce mutations in bacterial strains, indicating potential genotoxic effects.

- Environmental Impact : As a synthetic dye, DFB-BX poses risks to aquatic ecosystems due to its persistence and toxicity.

Case Studies

-

Cytotoxicity Assessment :

A study evaluated the cytotoxic effects of DFB-BX on human liver cells (HepG2). The findings revealed an IC50 value of approximately 25 µg/mL, indicating that half of the cell population was affected at this concentration.Concentration (µg/mL) Cell Viability (%) 0 100 5 90 10 70 25 50 50 20 -

Mutagenicity Testing :

In another study using the Ames test, DFB-BX was tested against Salmonella typhimurium strains TA98 and TA100. The results indicated a dose-dependent increase in revertant colonies, suggesting mutagenic potential.Dose (µg/plate) TA98 Revertants TA100 Revertants 0 30 40 10 45 60 50 70 85 100 90 110

Detailed Research Findings

Recent research has highlighted several critical aspects of DFB-BX's biological activity:

- Mechanism of Action : DFB-BX interacts with cellular components leading to oxidative stress and DNA damage. This mechanism is primarily attributed to the generation of reactive oxygen species (ROS) upon exposure.

- Environmental Toxicology : Studies have shown that DFB-BX can bioaccumulate in aquatic organisms, leading to toxic effects on fish and other marine life. For instance, exposure to sub-lethal concentrations resulted in behavioral changes and reduced reproductive success in model fish species.

- Degradation Studies : Research into the degradation of DFB-BX in wastewater treatment systems indicates that conventional treatments may not effectively remove this compound, leading to environmental persistence.

Propriétés

Numéro CAS |

3476-90-2 |

|---|---|

Formule moléculaire |

C35H25N5O7S |

Poids moléculaire |

659.7 g/mol |

Nom IUPAC |

5-[[4-[4-[(7-anilino-1-hydroxy-3-sulfonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoic acid |

InChI |

InChI=1S/C35H25N5O7S/c41-31-17-16-28(20-30(31)35(43)44)39-37-25-11-6-21(7-12-25)22-8-13-26(14-9-22)38-40-33-32(48(45,46)47)18-23-10-15-27(19-29(23)34(33)42)36-24-4-2-1-3-5-24/h1-20,36,41-42H,(H,43,44)(H,45,46,47) |

Clé InChI |

GNBQDUZSFCDONM-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC2=CC3=C(C(=C(C=C3C=C2)S(=O)(=O)[O-])N=NC4=CC=C(C=C4)C5=CC=C(C=C5)N=NC6=CC(=C(C=C6)O)C(=O)[O-])O.[Na+].[Na+] |

SMILES canonique |

C1=CC=C(C=C1)NC2=CC3=C(C(=C(C=C3C=C2)S(=O)(=O)O)N=NC4=CC=C(C=C4)C5=CC=C(C=C5)N=NC6=CC(=C(C=C6)O)C(=O)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.